6-Ethylpyridin-3-amine

Descripción

Contextualization within Aromatic Heterocyclic Systems

6-Ethylpyridin-3-amine belongs to the vast and significant class of chemical compounds known as aromatic heterocyclic systems. These are cyclic compounds that contain atoms of at least two different elements in their ring, one of which is carbon. Specifically, it is a derivative of pyridine (B92270), a six-membered heterocyclic aromatic compound with the chemical formula C₅H₅N. fiveable.melibretexts.org Pyridine's structure is analogous to benzene, with one CH group replaced by a nitrogen atom. libretexts.org This substitution has profound effects on the molecule's properties. The nitrogen atom in the pyridine ring is sp² hybridized, and its lone pair of electrons resides in an sp² orbital in the plane of the ring, not contributing to the aromatic system. libretexts.orglibretexts.orglumenlearning.com This electronic configuration makes pyridine a weak base. numberanalytics.com The presence of the electronegative nitrogen atom also influences the electron density distribution within the ring, making it a cornerstone of organic and medicinal chemistry. numberanalytics.comnih.gov

Significance of Aminopyridine Scaffolds in Chemical Research

Aminopyridine scaffolds, which are pyridine rings substituted with one or more amino groups, are of paramount importance in chemical research, particularly in the field of medicinal chemistry. These structures are considered "privileged scaffolds" because they can interact with a wide range of biological targets, leading to the development of numerous clinically useful agents. rsc.org The amino group can act as a hydrogen bond donor, which is crucial for binding to biological receptors. nih.gov The versatility of the aminopyridine core allows for the synthesis of diverse libraries of compounds for drug discovery. For instance, aminopyridine N-oxides have been designed as potent and selective inhibitors of p38α MAP kinase, demonstrating their potential in treating inflammatory diseases. nih.govacs.org Furthermore, derivatives of aminopyrimidines, which are structurally related to aminopyridines, have shown the ability to modulate bacterial biofilm formation. rsc.org The broad utility of aminopyridine scaffolds underscores their role as essential building blocks in the creation of novel molecules with diverse applications.

Properties of this compound

The chemical and physical properties of this compound are summarized in the table below.

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 5-Amino-2-ethylpyridine, 2-Ethylpyridin-5-amine, 3-Amino-6-ethylpyridine |

| CAS Number | 126553-00-2 |

| Molecular Formula | C₇H₁₀N₂ |

| Molecular Weight | 122.17 g/mol |

| Boiling Point | 244 °C |

| Density | 1.037 g/cm³ |

| Flash Point | 125 °C |

| pKa | 6.83±0.10 (Predicted) |

Data sourced from ChemicalBook. chemicalbook.com

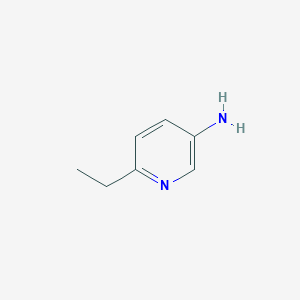

Structural Features: The molecule consists of a pyridine ring with an ethyl group substituted at the 6-position and an amino group at the 3-position. This specific arrangement of functional groups influences its chemical reactivity and potential applications.

Solubility and Stability: It is recommended to be stored in a dark place under an inert atmosphere at room temperature, suggesting sensitivity to light and air. chemicalbook.com

Synthesis and Manufacturing

Chemical Reactivity and Derivatives

The chemical reactivity of this compound is characterized by the presence of the amino group and the pyridine ring. The amino group can undergo typical reactions such as acylation and alkylation. For example, N-methylation of 3-pyridinamine yields N-methyl-3-pyridinamine. chemicalbook.com The pyridine ring itself can participate in various reactions, although the presence of the electron-donating amino and ethyl groups will influence its reactivity towards electrophilic and nucleophilic substitution.

Important derivatives can be synthesized from this compound. For instance, it can serve as a building block for more complex molecules with potential biological activity. The development of substituted aminopyridine N-oxides as kinase inhibitors highlights the importance of this scaffold in generating new chemical entities. acs.org

Applications in Research and Industry

Building Block in Medicinal Chemistry: The aminopyridine scaffold is a crucial component in the design of new therapeutic agents. rsc.org While specific applications of this compound in approved drugs are not detailed, its structural motif is found in compounds investigated for various pharmacological activities. For example, related aminopyridine derivatives have been studied for their potential as anticancer and neuroprotective agents.

Precursor for Agrochemicals: Pyridine-containing compounds are widely used in the agrochemical industry. hsppharma.com While a direct application of this compound as an agrochemical is not specified, its structural features suggest it could be a valuable precursor for the synthesis of new pesticides and herbicides. The fungicide fluazinam, for example, is a complex pyridine derivative. wikipedia.org

Applications in Materials Science: The versatile nature of pyridine derivatives also extends to materials science. They can be used as monomers for the synthesis of functional polymers or as ligands in the creation of metal-organic frameworks. While specific uses of this compound in this field are not detailed in the search results, its chemical structure makes it a candidate for incorporation into new materials with tailored properties.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

6-ethylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-2-7-4-3-6(8)5-9-7/h3-5H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKPKEODUAJQPCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70551357 | |

| Record name | 6-Ethylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70551357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126553-00-2 | |

| Record name | 6-Ethylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70551357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Ethylpyridin 3 Amine and Its Derivatives

Direct Synthetic Routes

The direct synthesis of 6-Ethylpyridin-3-amine can be approached by constructing the pyridine (B92270) ring with the ethyl and amine groups already positioned. A notable method analogous to the synthesis of similar structures involves the Hofmann rearrangement. For the related compound, 6-methylpyridin-3-amine, a known synthesis starts from 3-pyridinecarboxamide. In this process, bromine is added to a sodium hydroxide (B78521) solution, followed by the addition of the amide at low temperatures. The mixture is then heated to induce the rearrangement, yielding the aminopyridine. nih.govresearchgate.net Adapting this to produce the 6-ethyl derivative would necessitate starting with 6-ethylnicotinamide. The general conditions for this type of transformation are outlined below.

| Starting Material | Reagents | Conditions | Product | Yield |

| 3-Pyridinecarboxamide | 1. Br₂, NaOH (aq) 2. Heat | 1. 273-278 K 2. 343-353 K, 4h | 6-Methylpyridin-3-amine | 77.6% nih.gov |

This table presents data for the synthesis of a related compound, 6-methylpyridin-3-amine, as a model for a potential direct synthetic route.

Functional Group Interconversion Strategies

Functional group interconversion (FGI) represents a powerful and versatile approach for synthesizing this compound derivatives. almerja.commit.edu These methods begin with a substituted pyridine and modify its functional groups through various reactions to achieve the target molecule.

Alkylation Reactions

Alkylation reactions can introduce the ethyl group onto a pyridine ring or modify an existing side chain. However, direct N-alkylation of amines with alkyl halides can be challenging to control, often leading to overalkylation, where multiple alkyl groups are added to the nitrogen atom. nih.govwikipedia.org To circumvent this, strategies have been developed that offer greater selectivity.

One such method employs N-aminopyridinium salts as ammonia (B1221849) surrogates, which allows for the monoalkylation of the amine. nih.govchemrxiv.org This "self-limiting" approach involves the alkylation of a transient, highly nucleophilic pyridinium (B92312) ylide intermediate. nih.gov

Another strategy involves the lateral lithiation of a substituted pyridine, such as 2,6-lutidine (2,6-dimethylpyridine), followed by reaction with an electrophile like an epoxide. nih.gov This demonstrates the feasibility of forming C-C bonds at a position alpha to the pyridine nitrogen. While this specific example doesn't directly yield this compound, it illustrates a valid FGI approach for introducing alkyl chains onto the pyridine core.

Challenges in Amine Alkylation:

Overalkylation : The product of the initial alkylation (a primary or secondary amine) is often more nucleophilic than the starting material, leading to subsequent alkylations. almerja.comwikipedia.org

Chemoselectivity : In molecules with multiple reactive sites, achieving alkylation at the desired position without affecting other functional groups can be difficult. scribd.com

Reductive Amination Protocols

Reductive amination is a widely utilized and highly flexible method for synthesizing primary, secondary, and tertiary amines from carbonyl compounds (aldehydes and ketones). youtube.commasterorganicchemistry.comlibretexts.orglibretexts.org The process typically involves two steps: the formation of an imine or enamine intermediate from the reaction between a carbonyl compound and an amine, followed by the reduction of this intermediate to the corresponding amine. libretexts.orglibretexts.org

This can be performed as a one-pot reaction where the carbonyl compound, amine, and a reducing agent are combined. youtube.com A key advantage is the use of reducing agents that are selective for the iminium ion over the starting carbonyl compound, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com This selectivity prevents the reduction of the aldehyde or ketone starting material. masterorganicchemistry.com

For the synthesis of this compound, this protocol could be applied by, for example, the reductive amination of 6-ethyl-3-pyridone with an ammonia source. The reaction is versatile, tolerating a wide range of functional groups and often proceeding under mild conditions. organic-chemistry.org

| Carbonyl Precursor (Example) | Amine Source | Reducing Agent | Key Features |

| Aldehyde or Ketone | Primary or Secondary Amine, Ammonia | NaBH₃CN, NaBH(OAc)₃, H₂/Catalyst | Avoids overalkylation common in direct alkylation. masterorganicchemistry.com |

| Aldehyde or Ketone | Ammonia | Co Particles, H₂ | Highly selective for primary amines under mild conditions. organic-chemistry.org |

| Aldehyde or Ketone | Aromatic Amines | InCl₃/Et₃SiH/MeOH | High chemoselectivity, tolerates esters, alcohols, and acids. organic-chemistry.org |

Chlorination and Amination Approaches

This strategy involves the introduction of a chlorine atom onto the pyridine ring, which then serves as a leaving group for a subsequent nucleophilic substitution with an amine source. Chloropyridines are common and valuable intermediates in the synthesis of more complex pyridine derivatives. koeichem.com For instance, a process for producing 3-(aminomethyl)-6-chloropyridines involves the chlorination of a protected 3-(aminomethyl)pyridine. google.com

To synthesize this compound, one could envision a route starting from 2-ethylpyridine. This starting material could be nitrated at the 5-position, followed by reduction to this compound. Alternatively, a halogenated precursor like 5-bromo-2-ethylpyridine (B1339753) could undergo amination. The direct chlorination of pyridine derivatives and subsequent amination provides a robust pathway to aminopyridines.

Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura reaction is a prominent cross-coupling method that forges a carbon-carbon bond between an organoboron species (like a boronic acid or ester) and an organohalide or triflate, catalyzed by a palladium complex. wikipedia.orglibretexts.org This reaction is valued for its mild conditions, tolerance of various functional groups, and the commercial availability and low toxicity of its reagents. nih.gov

In the context of synthesizing derivatives of this compound, this reaction can be applied in several ways. For example, a study demonstrated the successful Suzuki coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids. mdpi.comresearchgate.net This shows that the bromo-aminopyridine scaffold is a viable substrate for such transformations. A key challenge in coupling reactions involving aminopyridines is the potential for the free amine to interfere with the catalytic cycle; however, successful protocols have been developed to manage this. mdpi.com

An efficient Suzuki-Miyaura reaction was developed for unprotected ortho-bromoanilines, highlighting the possibility of performing these couplings without protecting groups on the amine, which improves atom economy. nih.gov The choice of catalyst, base, and solvent system is crucial for the success of the reaction. youtube.com

| Substrate 1 (Example) | Substrate 2 (Example) | Catalyst | Base | Solvent | Product Type |

| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | 5-Aryl-2-methylpyridin-3-amine mdpi.comresearchgate.net |

| ortho-Bromoaniline | Benzylboronic ester | CataXCium A Pd G3 | K₃PO₄ | Dioxane/Water | ortho-Benzylaniline nih.gov |

| 3,4,5-Tribromo-2,6-dimethylpyridine | ortho-Substituted phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | Arylated Pyridine nih.gov |

These examples underscore the power of the Suzuki-Miyaura coupling to create diverse derivatives by forming new carbon-carbon bonds on the pyridine ring, even in the presence of a reactive amine functionality.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the synthesis of complex aromatic and heteroaromatic compounds. libretexts.orgnobelprize.org These methods are instrumental in the late-stage functionalization of pyridine rings and the synthesis of derivatives starting from pre-functionalized precursors like halogenated pyridines.

The general mechanism for these reactions involves a catalytic cycle that typically includes three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org In the context of synthesizing derivatives of this compound, two of the most prominent coupling reactions are the Suzuki-Miyaura coupling (for C-C bonds) and the Buchwald-Hartwig amination (for C-N bonds).

Research Findings:

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (like a boronic acid or ester) with an organohalide. libretexts.org For instance, a 5-amino-2-halopyridine could be coupled with an ethylboronic acid derivative to introduce the ethyl group at the 6-position. Research has shown that halogenated aromatics and heteroaromatics that contain a primary amine group can effectively undergo Suzuki coupling without the need for protecting the amine, which enhances synthetic efficiency. nih.gov The reactivity of the halide leaving group typically follows the order: I > Br > OTf >> Cl. libretexts.org

Buchwald-Hartwig Amination: This reaction forms a C-N bond between an aryl or heteroaryl halide and an amine. It is a cornerstone for synthesizing aromatic amines. nih.gov While not directly forming this compound itself, it is crucial for creating more complex derivatives. For example, a di-halogenated ethylpyridine could be selectively aminated at one position. The development of specialized phosphine (B1218219) ligands, such as BrettPhos and RuPhos, has significantly expanded the scope of this reaction, allowing for the coupling of a wide array of functionalized primary and secondary amines with heteroaryl halides under mild conditions and often with low catalyst loadings. nih.gov

These reactions are valued for their high functional group tolerance and the relatively mild conditions required, making them suitable for complex molecule synthesis. nobelprize.org

Table 1: Representative Conditions for Palladium-Catalyzed Coupling Reactions

| Reaction Type | Catalyst Precursor | Ligand | Base | Solvent | Typical Substrates |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Phosphine-based (e.g., PPh₃, SPhos) | Na₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, DMF | Aryl/Heteroaryl Halides + Boronic Acids/Esters |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, Pd(OAc)₂ | BrettPhos, RuPhos, XPhos | NaO-t-Bu, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane | Aryl/Heteroaryl Halides + Primary/Secondary Amines |

Multi-Component and Cascade Reaction Development

Multi-component reactions (MCRs) and cascade reactions offer significant advantages in synthetic chemistry by combining three or more starting materials in a single operation to construct complex molecules. rsc.orgnih.gov This approach enhances efficiency by reducing the number of synthetic steps, purification processes, and waste generation. For pyridine synthesis, MCRs provide a direct route to highly substituted rings from simple, acyclic precursors.

Research Findings:

Aza-Diels-Alder Approach: One prominent strategy involves the in-situ formation of an aza-diene followed by a [4+2] cycloaddition with a dienophile. A three-component synthesis of polysubstituted pyridines has been developed based on the reaction of aldehydes, α,β-unsaturated acids, and enamines. nih.gov This method allows for rapid access to diverse substitution patterns on the pyridine ring.

Cascade Annulation: Researchers have developed novel protocols for constructing functionalized bipyrimidine derivatives through a complex multi-component cascade reaction involving 3-formylchromones, ethyl 2-(pyridine-2-yl)acetate derivatives, and amidine hydrochlorides. rsc.org While not directly yielding a simple pyridine, this illustrates the power of cascade reactions to form multiple bonds and rings in one pot. rsc.org

Formal [3+3] Cycloaddition: An efficient four-component reaction has been described for synthesizing pyridines from simple open-chain precursors, which proceeds through a formal aza [3+3] cycloaddition. researchgate.net This process assembles the pyridine framework first, followed by elimination steps to achieve the final aromatic product without purifying intermediates. researchgate.net

These one-pot procedures are highly valuable for creating molecular libraries for drug discovery and material science, as the substituents on the final pyridine ring can be easily varied by changing the initial components.

Table 2: Example of a Three-Component Pyridine Synthesis

| Component 1 | Component 2 | Component 3 | Key Reaction Type | Resulting Structure |

|---|---|---|---|---|

| Aldehyde (R¹CHO) | Enamine/β-Ketoester | Ammonia source (e.g., NH₄OAc) | Hantzsch-type condensation | Dihydropyridine, then oxidized to Pyridine |

| Aldehyde | α,β-Unsaturated Acid | Push-pull Enamine | Aza-Wittig/Diels-Alder Sequence nih.gov | Polysubstituted Pyridine nih.gov |

Regioselective Synthesis Considerations

Regioselectivity, the control over the orientation of substituents on the pyridine ring, is a critical challenge in heterocyclic synthesis. Achieving a specific substitution pattern, such as the 6-ethyl and 3-amino arrangement, requires carefully designed synthetic strategies. Multi-component reactions, in particular, often offer high levels of regioselectivity based on the inherent reactivity of the chosen starting materials. growingscience.com

Research Findings:

The regiochemical outcome of a multi-component pyridine synthesis is dictated by the electrophilic and nucleophilic centers of the reactants and the sequence in which bonds are formed.

In a one-pot, three-component synthesis of pyridazine (B1198779) derivatives, the reaction of ethyl butyrylacetate, various arylglyoxals, and hydrazine (B178648) hydrate (B1144303) proceeds with high regioselectivity. growingscience.comresearchgate.net A proposed mechanism suggests that the initial condensation occurs between the most reactive carbonyl group of the glyoxal (B1671930) and the hydrazine, followed by cyclization with the dicarbonyl compound, thus directing the position of the substituents. researchgate.net

Applying this logic to a pyridine synthesis (e.g., a Bohlmann-Rahtz or similar synthesis), to obtain this compound, one might choose starting materials where the fragments are predisposed to connect in the desired manner. For example, a reaction could involve an enamine derived from propanal (to provide the ethyl group at what will become C6) and a 1,3-dicarbonyl compound with a nitrogen-containing group that will form the C2-N1-C6 part of the ring, and a third component that delivers the C3-C4-C5 segment with the amino precursor at C3.

The choice of reaction conditions, such as the catalyst and solvent, can also influence the regioselectivity by modulating the reactivity of the intermediates. The development of regioselective one-pot syntheses is highly desirable as it simplifies the path to a single, desired isomer, avoiding complex separation steps. growingscience.com

Chemical Reactivity and Mechanistic Investigations of 6 Ethylpyridin 3 Amine Analogues

Nucleophilic Reactivity of the Amino Group

The primary amino group attached to the pyridine (B92270) ring is a key center of reactivity, functioning as a potent nucleophile. The nucleophilicity of amines generally increases with the number of alkyl groups, following the trend of primary amines being less nucleophilic than secondary amines, largely due to the electron-donating nature of alkyl groups. masterorganicchemistry.com However, tertiary amines can be less nucleophilic than secondary amines due to increased steric hindrance. masterorganicchemistry.com The reactivity of the amino group in aminopyridines is fundamental to their role in synthesis and their interactions with biological systems. rsc.orgrsc.org

The general trend for amine nucleophilicity can be summarized as follows:

Basicity vs. Nucleophilicity: Nucleophilicity generally increases with basicity. masterorganicchemistry.com

Steric Effects: Bulky groups on the amine, such as a t-butyl group, can decrease nucleophilicity due to steric hindrance. masterorganicchemistry.com

Alpha-Effect: Amines with an adjacent atom bearing a lone pair (like hydrazine) exhibit enhanced nucleophilicity, a phenomenon known as the "alpha-effect". masterorganicchemistry.com

The nucleophilic character of the amino group allows it to readily participate in reactions with a wide range of electrophiles. For instance, in reactions with halogens and interhalogens like iodine monochloride (ICl), 4-aminopyridine (B3432731) (4-AP) can form charge-transfer complexes or ionic species. acs.org The reaction with ICl yields both a charge-transfer complex, [4-NH₂-1λ⁴-C₅H₄N-1-ICl], and an ionic species, [(4-NH₂-1λ⁴-C₅H₄N)₂-1μ-I⁺][Cl⁻]. acs.org This demonstrates the ability of the amino group to engage in complex formation through its lone pair of electrons.

Oxidative Transformations of the Pyridine Core and Substituents

The pyridine ring and its substituents can undergo various oxidative transformations. The reaction of 4-aminopyridine with bromine (Br₂) results in a complex process involving protonation and subsequent bromination-dimerization, leading to the formation of novel pyridyl-pyridinium cations. acs.org This highlights how the pyridine nitrogen and the amino substituent can both influence the outcome of oxidation reactions.

Furthermore, oxidative C-N bond cleavage can occur under specific conditions. For example, N-acyl cyclic amines can be oxidized by ruthenium porphyrin catalysts in the presence of pyridine N-oxides to yield N-acyl amino acids. nih.gov This reaction proceeds via the cleavage of a C-N bond at the less substituted carbon. nih.gov A significant kinetic isotope effect (kH/kD = 9.8) in the oxidation of N-benzoyl[2,2,-d2]pyrrolidine suggests that the rate-determining step involves the abstraction of an alpha-hydrogen atom. nih.gov

Lactams, which are cyclic amides, can also be oxidized to their corresponding imides under similar conditions. nih.gov These transformations showcase the potential for selective oxidation at positions adjacent to the nitrogen atom in heterocyclic systems, a pathway relevant to analogues of 6-Ethylpyridin-3-amine.

C-H Bond Functionalization Strategies

Direct C-H bond functionalization is a powerful strategy for modifying complex molecules without the need for pre-functionalized starting materials. For cyclic amines, several methods have been developed for the functionalization of the α-C–H bond. nih.gov One approach involves the deprotonation of the amine, followed by the addition of a hydride acceptor and an organolithium nucleophile. nih.gov This protecting-group-free method is notable for its operational simplicity and its effectiveness in the stereospecific functionalization of cyclic amines that already possess a substituent. nih.gov

This strategy is highly regioselective, typically leading to the replacement of the C-H bond that is electronically less activated and sterically more accessible. nih.gov This allows for the controlled synthesis of α,α′-disubstituted amines. nih.gov The applicability of such methods to this compound analogues could enable direct modification of the ethyl group or the pyridine ring, providing a streamlined route to novel derivatives.

Reductive Pathways and Derivative Formation

Reductive amination is a versatile and widely used method for the synthesis of amines, which represents a key reductive pathway for forming derivatives from aminopyridine analogues. masterorganicchemistry.com This process involves the reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. masterorganicchemistry.com This method effectively avoids the problem of multiple alkylations that can occur with direct alkylation of amines using alkyl halides. masterorganicchemistry.com

A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective because they can selectively reduce the iminium ion in the presence of the starting carbonyl compound. masterorganicchemistry.com This allows for a one-pot reaction where the amine, carbonyl compound, and reducing agent are combined. This pathway is extremely useful for installing a wide range of alkyl groups onto a primary or secondary amine. masterorganicchemistry.com

Computational Elucidation of Reaction Mechanisms

Computational chemistry provides powerful tools for investigating reaction mechanisms, predicting reactivity, and understanding the electronic structure of molecules like aminopyridines. researchgate.net Methods such as Density Functional Theory (DFT), Hartree-Fock (ab initio), and semi-empirical methods are employed to study various chemical properties. researchgate.net For aminopyridines, DFT has been shown to provide accurate results for density distribution and vibrational analysis. researchgate.net

Computational studies have been instrumental in supporting experimental findings in aminopyridine chemistry. For example, molecular docking and DFT have been used to analyze enzyme-inhibitor interactions, revealing the importance of hydrophobic and π–π stacking forces. rsc.org In the study of aminolysis reactions, computational analysis using methods like GFN2-xTB and DLPNO-CCSD(T) has successfully explained experimentally observed reactivity trends. researchgate.net These theoretical models allow for the detailed profiling of reaction energy landscapes, including the identification of transition states and intermediates, providing a deeper understanding of the reaction mechanism at a molecular level. researchgate.net

Enamine Formation and C-N Bond Cleavage Mechanisms

Enamine Formation

Enamines are formed from the reaction of a ketone or an enolizable aldehyde with a secondary amine, typically under acid catalysis. masterorganicchemistry.comlibretexts.org The mechanism involves the initial nucleophilic addition of the amine to the carbonyl group to form a carbinolamine intermediate. libretexts.org This intermediate is then protonated, and a molecule of water is eliminated to form an iminium ion. libretexts.org In the final step, a proton is removed from an adjacent carbon atom (the α-carbon), leading to the formation of the C=C double bond of the enamine. masterorganicchemistry.comlibretexts.org While this compound is a primary amine, its N-alkylated derivatives (secondary amines) would be expected to undergo this reaction to form enamines, which are versatile nucleophilic intermediates in organic synthesis. masterorganicchemistry.com

C-N Bond Cleavage Mechanisms

The cleavage of C-N bonds in aminopyridine analogues can be achieved through various synthetic strategies. Oxidative cyclization processes promoted by reagents like iodine in nitrobenzene (B124822) can lead to C-N bond cleavage in primary amines during the synthesis of substituted pyridines. rsc.org In these reactions, one C-N bond is cleaved while new C-C and C-N bonds are formed. rsc.org Another example is the copper-catalyzed oxidative self-coupling of α-amino carbonyl compounds, which proceeds through the cleavage of C-H bonds but is mechanistically related to transformations involving C-N bond lability. researchgate.net Domino reactions involving enaminones and anilines can also proceed through the cleavage of both C=C and C-N bonds to construct new heterocyclic rings like quinolines. researchgate.net

Computational and Theoretical Chemistry Studies on 6 Ethylpyridin 3 Amine Architectures

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. In the context of 6-Ethylpyridin-3-amine, DFT calculations would be instrumental in determining its optimized molecular geometry, vibrational frequencies, and various thermodynamic properties. Different functionals, such as B3LYP, are commonly paired with various basis sets (e.g., 6-311++G(d,p)) to achieve a balance between accuracy and computational cost. Such studies would provide foundational data on bond lengths, bond angles, and dihedral angles of the molecule in its ground state.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy and spatial distribution of these orbitals are crucial for understanding a molecule's reactivity and kinetic stability. For this compound, an FMO analysis would identify the regions most susceptible to electrophilic and nucleophilic attack. The HOMO-LUMO energy gap is a key parameter that helps in determining the molecule's chemical hardness and its electronic absorption properties.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards charged species. The MEP map of this compound would illustrate the regions of negative potential (electron-rich areas, susceptible to electrophilic attack) and positive potential (electron-poor areas, susceptible to nucleophilic attack). Typically, the nitrogen atoms of the pyridine (B92270) ring and the amino group would be expected to show negative potential, while the hydrogen atoms of the amino group and the ethyl substituent would exhibit positive potential.

Quantum Chemical Investigations of Electronic Structure

Broader quantum chemical investigations would delve deeper into the electronic properties of this compound. This could include Natural Bond Orbital (NBO) analysis to understand charge delocalization, hyperconjugative interactions, and the nature of the chemical bonds within the molecule. Atomic charges, such as those calculated using Mulliken population analysis or other schemes, would provide further insight into the charge distribution and reactivity.

Conformational Analysis and Stereoelectronic Effects

While the theoretical framework and computational tools are readily available to perform in-depth analyses of this compound, a specific body of research dedicated to this compound is currently absent from the public domain. The outlined areas of study represent significant opportunities for future research to characterize the chemical and physical properties of this molecule.

Advanced Materials Science Applications of 6 Ethylpyridin 3 Amine Analogues

Polymer Integration and Functional Material Development

The incorporation of aminopyridine derivatives into macromolecular structures is a key strategy for developing functional materials. These compounds can act as monomers, chain extenders, or functional additives to impart specific properties to the resulting polymers, such as conductivity, thermal stability, and responsiveness to stimuli.

The amine functionality provides a reactive site for polymerization, enabling these molecules to be integrated into various polymer backbones, including polyurethanes, polyamides, and polyimides. For instance, diaminopyridines have been used as chain extenders in the synthesis of polyurethane-urea elastomers. researchgate.net The position of the pyridine (B92270) functional groups within the polymer structure significantly influences the dielectric relaxation properties of the resulting material. researchgate.net

Furthermore, pyridine-based polymers can be designed as conjugated systems with low bandgaps, making them potential candidates for electronic devices. researchgate.net The nitrogen atom in the pyridine ring can be reversibly protonated or coordinated with metal ions, allowing for the modulation of the material's optical and electronic properties. This has led to the development of materials for sensors and organic electronics. researchgate.netnih.gov A new class of multifunctional polymeric ligands has been developed using a poly(acrylic acid) backbone where pyridine groups serve as stable anchoring points for functionalizing quantum dots. acs.org These pyridine-appended polymers enhance aqueous solubility and biocompatibility, which is crucial for applications in cellular research. acs.org

Below is a table summarizing the integration of pyridine analogues in polymer systems and the resulting functionalities.

| Polymer System | Pyridine Analogue Role | Resulting Functional Properties | Application Area |

| Polyurethane-urea Elastomers | Chain Extender (e.g., Diaminopyridine) | Tunable dielectric and relaxation properties. researchgate.net | Advanced Elastomers |

| Conjugated Polymers | Monomer (e.g., di(thiophen-2-yl)pyrido[2,3-b]pyrazine) | p- and n-type doping, low bandgap. researchgate.net | Organic Electronics |

| Poly(acrylic acid) Backbone | Anchoring Group | Provides stable, high-affinity surface ligands for quantum dots. acs.org | Biochemical Research |

| Polyaniline Derivatives | Substituted Monomer | Enhanced solubility, redox activity, high sensitivity to moisture and ammonia (B1221849). nih.gov | Chemical Sensors |

Components in Biomedical Devices

The unique chemical properties of 6-ethylpyridin-3-amine analogues make them suitable components for enhancing the functionality of biomedical devices. Their ability to interact with biological molecules and to be anchored to surfaces is particularly valuable. nih.govresearchgate.net Pyridine derivatives are used to functionalize surfaces to create sensors, biocompatible coatings, and drug delivery systems. mdpi.com

In the field of biosensors, pyridine moieties are critical. Surface-enhanced Raman spectroscopy (SERS) is a highly sensitive detection technique that relies on the functionalization of surfaces with metal nanoparticles. frontiersin.org Cellulose, a common substrate for flexible SERS devices, can be functionalized to improve the homogeneity and sensitivity of the plasmonic surface. frontiersin.org Pyridine itself is often used as a test analyte in these systems due to its strong and characteristic Raman signal, with inkjet-printed SERS devices achieving detection limits in the micromolar range (0.75 μmol L⁻¹). frontiersin.orgfrontiersin.org

Beyond detection, aminopyridine analogues are integrated into materials with inherent biological activity. For example, novel 2-amino-4-aryl-6-pyridopyrimidines and their derivatives have been synthesized and shown to possess significant antimicrobial and anticancer properties. nih.gov Such compounds could be incorporated into the surfaces of medical implants or devices to prevent bacterial colonization and biofilm formation, a major cause of hospital-acquired infections. nih.gov The ability of these compounds to bind strongly to macromolecules like DNA and bovine serum albumin (BSA) underscores their potential for creating bioactive surfaces. nih.gov

The functionalization of nanoparticles for biomedical applications also leverages these chemistries. Coating nanoparticles with polymers containing pyridine or amine groups can improve their stability in biological fluids, control their interaction with cells, and enable targeted drug delivery. acs.orgmdpi.com For instance, UCNPs (upconversion nanoparticles) are surface-modified with amino moieties to impart a positive charge at physiological pH and allow for further functionalization, making them suitable for bioimaging and therapy. mdpi.com

The table below details the application of pyridine analogues as components in various biomedical devices.

| Biomedical Device Component | Pyridine Analogue Function | Specific Application/Finding |

| SERS Biosensor | Analyte/Surface Functionalization | Used as a model analyte for sensor development; detection limit of 0.75 μmol L⁻¹ achieved on printed devices. frontiersin.orgfrontiersin.org |

| Antimicrobial Surface Coating | Active Agent in Material | 2-amino-4-aryl-6-pyridopyrimidines show high antimicrobial activity, suitable for preventing device-related infections. nih.gov |

| Functionalized Nanoparticles | Surface Ligand | Pyridine-appended polymers create stable, biocompatible coatings on quantum dots for intracellular tracking. acs.org |

| Nanoparticle Drug Delivery | pH-Responsive Gatekeeper | Amino-functionalized UCNPs can be used for pH-triggered controlled drug delivery systems. mdpi.com |

Q & A

Q. What experimental methods are recommended for determining the solubility of 6-Ethylpyridin-3-amine in organic solvents?

The solubility of pyridine derivatives like this compound can be measured using a synthetic method across a temperature range (e.g., 298.15–343.55 K) in solvents such as methanol, ethanol, or acetone. The modified Apelblat and λh equations are effective for correlating experimental solubility data, with root-mean-square relative deviations (RMSD) typically below 5% . Thermodynamic parameters (ΔH, ΔS, ΔG) should be calculated via the van’t Hoff equation to interpret dissolution behavior.

Q. How can this compound be synthesized, and what catalytic conditions are optimal?

A plausible route involves hydrogenation of a nitro precursor (e.g., 6-ethyl-5-nitropyridine) using palladium on carbon (Pd/C) in methanol under hydrogen gas. This method, adapted from similar pyridin-3-amine syntheses, may achieve yields >95% under optimized conditions (e.g., 50°C, 24 hours) . Note that reported yields exceeding 100% (as in some sources) likely reflect measurement errors or impurities .

Q. What analytical techniques are suitable for characterizing this compound?

- NMR Spectroscopy : For structural confirmation, 1H/13C NMR can identify amine protons (δ 2.5–3.5 ppm) and ethyl group signals (δ 1.2–1.4 ppm for CH3, δ 2.5–3.0 ppm for CH2) .

- HPLC : Purity analysis using reverse-phase chromatography (C18 column, methanol/water mobile phase) with UV detection at 254 nm.

- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular weight (e.g., m/z 136.1 for [M+H]+).

Advanced Research Questions

Q. How can contradictions in solubility or thermodynamic data be resolved for pyridine derivatives like this compound?

Discrepancies often arise from solvent polarity, temperature control, or impurities. To address this:

Q. What strategies optimize the regioselective functionalization of this compound for medicinal chemistry applications?

- Protection-Deprotection : Use tert-butoxycarbonyl (Boc) to protect the amine group during reactions at the pyridine ring.

- Cross-Coupling : Employ Buchwald-Hartwig amination or Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at the 2- or 4-positions .

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance reaction rates in palladium-catalyzed couplings .

Q. How can reaction byproducts in this compound synthesis be identified and mitigated?

- LC-MS/MS : Detect trace impurities (e.g., over-reduced intermediates or ethyl group oxidation products).

- Kinetic Studies : Vary reaction time and temperature to minimize side reactions. For example, excessive hydrogen pressure may lead to ethyl group hydrogenolysis, forming pyridin-3-amine .

- Catalyst Optimization : Replace Pd/C with Pd(OAc)₂/XPhos to improve selectivity .

Methodological Considerations

Q. What safety protocols are critical when handling this compound in the laboratory?

Q. How should researchers design experiments to assess the biological activity of this compound derivatives?

- In Silico Screening : Use tools like AutoDock to predict binding affinity to target proteins (e.g., kinases).

- Dose-Response Assays : Test cytotoxicity (MTT assay) and IC50 values across cell lines (e.g., HEK293, HeLa).

- Metabolic Stability : Evaluate microsomal half-life (human liver microsomes) to prioritize candidates .

Data Presentation and Analysis

Q. How should solubility or synthetic yield data be statistically validated?

Q. What criteria define a robust structure-activity relationship (SAR) study for this compound analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.